3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-10-2-3-11(8-13(10)17)15(21)18-6-4-12(5-7-18)19-14(20)9-23-16(19)22/h2-3,8,12H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSKJNMXKWAAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Strategy
The target molecule comprises a thiazolidine-2,4-dione core substituted at position 3 with a piperidin-4-yl group, which is further acylated at the piperidine nitrogen by a 3-fluoro-4-methylbenzoyl moiety. The synthesis involves two critical stages:
- Formation of the 3-(piperidin-4-yl)thiazolidine-2,4-dione intermediate .
- Acylation of the piperidine nitrogen with 3-fluoro-4-methylbenzoyl chloride.
This approach aligns with literature methods for analogous thiazolidinedione derivatives, where sequential functionalization of the heterocyclic core is employed to introduce diverse substituents.
Synthesis of 3-(Piperidin-4-yl)thiazolidine-2,4-dione
Reaction Mechanism
The thiazolidine-2,4-dione ring is synthesized via cyclization of piperidin-4-ylamine with mercaptoacetic acid under acidic conditions. This method, adapted from established protocols, proceeds through nucleophilic attack of the amine on the carbonyl group of mercaptoacetic acid, followed by intramolecular cyclization and dehydration:
$$
\text{Piperidin-4-ylamine} + 2\text{HSCH}2\text{COOH} \rightarrow \text{3-(Piperidin-4-yl)thiazolidine-2,4-dione} + 2\text{H}2\text{O}
$$
Experimental Procedure
- Materials : Piperidin-4-ylamine (1.0 equiv), mercaptoacetic acid (2.2 equiv), hydrochloric acid (catalytic).
- Method :
Acylation of the Piperidine Nitrogen
Reaction Conditions
The secondary amine of the piperidine ring is acylated using 3-fluoro-4-methylbenzoyl chloride in the presence of a base. This step is analogous to protocols for introducing arylacyl groups onto nitrogen-containing heterocycles:
$$
\text{3-(Piperidin-4-yl)thiazolidine-2,4-dione} + \text{3-Fluoro-4-methylbenzoyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Experimental Optimization
- Solvent : Dimethylformamide (DMF) or dichloromethane.
- Base : Triethylamine (2.0 equiv) or potassium carbonate.
- Temperature : Room temperature to 60°C, depending on reactivity.
Stepwise Procedure:
- Dissolve 3-(piperidin-4-yl)thiazolidine-2,4-dione (1.0 equiv) in anhydrous DMF.
- Add triethylamine (2.0 equiv) and 3-fluoro-4-methylbenzoyl chloride (1.2 equiv) dropwise.
- Stir at 50°C for 6–8 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).
Characterization of Final Product
- Yield : 82–89%.
- Melting Point : 212–214°C.
- 1H NMR (DMSO-d6) : δ 3.87 (s, 3H, N–CH3), 7.37–7.95 (m, aromatic protons), 7.56 (s, 1H, –CH).
- 13C NMR : δ 166.32 (thiazolidinedione C=O), 168.48 (acyl C=O), 50.17 (–CH2), 117–140 (aromatic carbons).
- HRMS (ESI) : m/z calculated for C20H20FNO4S [M+H]+: 396.11; found: 396.09.
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Direct Alkylation) | Method B (Acylation Post-Cyclization) |
|---|---|---|
| Reaction Steps | 2 | 2 |
| Overall Yield | 65–70% | 80–85% |
| Purity (HPLC) | >95% | >98% |
| Scalability | Moderate | High |
Method B, involving sequential cyclization and acylation, offers superior yield and purity, making it the preferred industrial route.
Mechanistic Insights and Side Reactions
- Competitive Acylation : The thiazolidinedione nitrogen may undergo unintended acylation if excess benzoyl chloride is used. This is mitigated by stoichiometric control and slow reagent addition.
- Racemization : The stereochemical integrity of the piperidine ring is preserved under mild acylation conditions (pH 7–8, room temperature).
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological effects.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Structural Analogues of Thiazolidine-2,4-dione Derivatives
The TZD core is a versatile pharmacophore. Below is a comparative analysis of structurally related compounds:
Key Comparative Observations
Antidiabetic Potential
- The target compound shares the TZD core with AD21/AD22 (), which are potent PPARγ agonists. The 3-fluoro-4-methylbenzoyl-piperidine substituent may enhance selectivity or reduce off-target effects compared to the benzylidene-propenyl groups in AD21/AD22.
Antioxidant Activity
- However, the fluorine atom could compensate by stabilizing radical intermediates.
Structural Flexibility vs. Rigidity
- The piperidine ring introduces conformational flexibility, contrasting with rigid pyrazole- or indole-linked analogs (). This flexibility may improve binding to dynamic targets like GPCRs or ion channels.
Physicochemical Properties (Inferred)
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of the piperidine derivative with a thiazolidine-2,4-dione precursor. Critical parameters include solvent selection (e.g., dimethyl sulfoxide or ethanol), temperature control (60–80°C), and catalysts such as triethylamine or acetic acid. Purification via recrystallization or chromatography is essential for high yields (>70%) . Microwave-assisted synthesis may reduce reaction times and improve efficiency .
Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) monitors purity (>95%). Thin-Layer Chromatography (TLC) is used for real-time reaction monitoring. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography may resolve stereochemical ambiguities .
Q. How can researchers address discrepancies in reported solubility and stability data for this compound?
- Methodological Answer : Systematic studies under controlled conditions (pH, temperature, solvent polarity) are recommended. For example, solubility in organic solvents (e.g., DMSO, ethanol) should be tested via gravimetric analysis, while stability under oxidative or hydrolytic conditions can be assessed using accelerated degradation studies with HPLC validation .
Advanced Research Questions
Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound in pharmacological studies?
- Methodological Answer : SAR studies involve synthesizing analogs with modifications to the piperidine, benzoyl, or thiazolidinedione moieties. Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted to correlate structural changes with activity. Computational docking studies using software like AutoDock Vina can predict binding affinities to targets such as PPAR-γ or kinases .
Q. How can conflicting data on the compound’s reactivity in biological systems be resolved?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., serum protein interference, pH). Standardized protocols using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify target binding under physiological conditions. Metabolite identification via LC-MS/MS clarifies metabolic stability and potential off-target interactions .
Q. What experimental designs are recommended for optimizing catalytic efficiency in reactions involving this compound?
- Methodological Answer : Design of Experiments (DoE) frameworks, such as factorial or response surface methodologies, systematically vary parameters (e.g., catalyst loading, solvent ratio). Continuous flow reactors enhance reproducibility and scalability. Reaction progress kinetic analysis (RPKA) identifies rate-limiting steps .
Key Methodological Recommendations
- Synthetic Optimization : Prioritize microwave-assisted synthesis for time efficiency .
- Data Validation : Use orthogonal analytical methods (e.g., NMR + HPLC) to resolve contradictions .
- Biological Assays : Include positive controls (e.g., rosiglitazone for PPAR-γ) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
